Oxazolo[5,4-d]pyrimidin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90889-60-4 |
|---|---|
Molecular Formula |
C5H3N3O2 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1H-[1,3]oxazolo[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H3N3O2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |
InChI Key |
YHWYVGVUFSQPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)OC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for Oxazolo 5,4 D Pyrimidin 2 Ol and Its Core System
General Strategies for Oxazolo[5,4-d]pyrimidine (B1261902) Ring Construction
The assembly of the bicyclic oxazolo[5,4-d]pyrimidine core is primarily achieved through two distinct retrosynthetic disconnections. ibb.waw.plresearchgate.net These methods involve the cyclization of either a functionalized pyrimidine (B1678525) to form the oxazole (B20620) ring or the cyclization of a functionalized oxazole to complete the pyrimidine ring. nih.gov
One of the foundational methods for constructing the oxazolo[5,4-d]pyrimidine system involves starting with an appropriately substituted pyrimidine precursor and forming the fused oxazole ring. ibb.waw.plnih.gov This approach relies on having adjacent amino and hydroxyl groups on the pyrimidine ring, which can then be cyclized with a suitable one-carbon synthon.
The first-ever reported synthesis of this heterocyclic system utilized this strategy. nih.gov In this seminal work, 2-mercapto-5-benzoylamino-4-hydroxypyrimidine was treated with phosphoryl trichloride (B1173362) (POCl₃). The reaction proceeds via the cyclization of the 5-acylamino-4-hydroxypyrimidine moiety, where the hydroxyl group and the amide oxygen of the benzoylamino group react to form the oxazole ring, yielding the corresponding 2-phenyl-oxazolo[5,4-d]pyrimidine derivative. nih.gov
| Starting Material | Reagent | Resulting Ring System |
| Functionalized Pyrimidine (e.g., 5-acylamino-4-hydroxypyrimidine) | Cyclizing Agent (e.g., POCl₃) | Fused Oxazole Ring |
An alternative and widely used strategy involves building the pyrimidine ring onto a pre-existing, functionalized oxazole core. ibb.waw.plnih.gov This method has proven to be particularly versatile, with C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) serving as a key building block for a variety of oxazolo[5,4-d]pyrimidine derivatives. nih.gov The synthesis begins with an oxazole carrying an amino group at position 5 and another functional group, typically a nitrile, at position 4. These functionalities are then elaborated to construct the fused pyrimidine ring. nih.govresearchgate.net This approach allows for significant diversity in the final structure, as different reagents can be used to form the pyrimidine portion of the molecule. researchgate.net
| Starting Material | Reaction Type | Resulting Ring System |
| Functionalized Oxazole (e.g., 5-aminooxazole-4-carbonitrile) | Condensation/Cyclization | Fused Pyrimidine Ring |
Specific Synthetic Routes to Oxazolo[5,4-d]pyrimidin-2-ol and Analogs
While the general strategies provide a framework, specific multistep pathways have been developed to access this compound and, more commonly, its substituted analogs, which are of significant interest for their biological activities. nih.govsmolecule.comnih.gov
The synthesis of novel oxazolo[5,4-d]pyrimidine derivatives often begins with a multistep preparation of a versatile oxazole precursor. nih.gov For instance, the synthesis of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile has been described as a key starting point. nih.gov This precursor can then be subjected to a two-step reaction sequence to yield the final heterocyclic system. This pathway typically involves the formation of an intermediate, which is then cyclized. For example, a common route is the reaction of the 5-aminooxazole precursor with an orthoester, followed by ring closure with an amine. nih.gov
A prominent synthetic pathway that builds the pyrimidine ring onto an oxazole core proceeds through an imidoester intermediate. nih.govnih.gov In this method, a 5-aminooxazole-4-carbonitrile derivative is reacted with an orthoester, such as triethyl orthoformate or triethyl orthoacetate, typically under reflux conditions. nih.govsmolecule.com This reaction forms an intermediate ethyl N-{4-cyano-2-[...]-oxazol-5-yl}ethanimidate. nih.gov
Synthetic Scheme via Imidoester Intermediate
| Step | Precursor | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 5-aminooxazole-4-carbonitrile | Triethyl orthoester (e.g., triethyl orthoformate) | Imidoester derivative |
The synthesis of the oxazolo[5,4-d]pyrimidine core can also be accomplished starting from pyrimidin-4-ol (which exists in tautomeric equilibrium with pyrimidin-4-one) derivatives that bear a nitrogen-based functional group at an adjacent position. nih.gov The inaugural synthesis of the oxazolo[5,4-d]pyrimidine system is a prime example of this pathway. nih.gov The starting material, 2-mercapto-5-benzoylamino-4-hydroxypyrimidine, contains the requisite 4-hydroxy (pyrimidin-4-ol) and 5-amino functionalities for the cyclization to occur. nih.gov The treatment with phosphoryl trichloride facilitates the dehydration and ring closure between the pyrimidine hydroxyl group and the oxygen of the N-acyl group at C5, thereby forming the fused oxazole ring. nih.gov
Advanced Synthetic Strategies and Catalytic Approaches
Recent progress in the synthesis of the oxazolo[5,4-d]pyrimidine core has moved towards more sophisticated and efficient methodologies. These strategies often employ catalytic systems to enhance reaction rates and selectivity, providing access to a diverse range of substituted derivatives. researchgate.net Key approaches include copper-catalyzed intramolecular C-O bond formation and the use of base catalysts like 1,8-diazabicyclo arkat-usa.orgnih.govundec-7-ene (DBU) to facilitate heteroannulation reactions. researchgate.net These methods represent a significant step forward from classical condensation reactions, offering milder conditions and broader substrate scope.
The choice of reagents and reaction conditions is critical in directing the outcome of oxazolo[5,4-d]pyrimidine synthesis. Specific catalysts and reagents have been identified to promote high-yield formation of the target scaffold. For instance, DBU has proven to be an effective base catalyst for the heteroannulation of 2-substituted 5-amino-4-cyano-1,3-oxazoles with various isothiocyanates, leading to new types of oxazolo[5,4-d]pyrimidines. researchgate.net Similarly, copper catalysis has been successfully employed for the intramolecular C-O bond formation to furnish 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines. researchgate.net The reaction often begins with a versatile building block, such as 5-amino-2-phenyloxazole-4-carbonitrile, which can be synthesized from benzoyl chloride and aminomalononitrile (B1212270) p-toluenesulfonate. researchgate.net
Another established method involves the reaction of an appropriate oxazole derivative with triethyl orthoformate, which results in an intermediate imidoester. nih.gov This intermediate can then undergo ring closure with an amine to yield the final oxazolo[5,4-d]pyrimidine product. nih.gov In the synthesis of 2,5,6-trisubstituted oxazolo[5,4-d]pyrimidin-7(6H)-ones, a catalytic amount of sodium ethoxide (EtONa) is used to facilitate a sequential three-component reaction involving an oxazolyliminophosphorane, isocyanates, and amines. researchgate.net
The table below summarizes key reagents and their roles in the synthesis of the oxazolo[5,4-d]pyrimidine system.
| Reagent/Catalyst | Role | Starting Material(s) | Product Type |
| 1,8-Diazabicyclo arkat-usa.orgnih.govundec-7-ene (DBU) | Base catalyst | 2-substituted 5-amino-4-cyano-1,3-oxazoles and isothiocyanates | New oxazolo[5,4-d]pyrimidine derivatives |
| Copper (Cu) | Catalyst | Not specified | 2,5,7-Trisubstituted oxazolo[5,4-d]pyrimidines |
| Triethyl orthoformate | Reagent | 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Intermediate imidoester for cyclization |
| Sodium Ethoxide (EtONa) | Catalyst | Oxazolyliminophosphorane, isocyanates, amines | 2,5,6-Trisubstituted oxazolo[5,4-d]pyrimidin-7(6H)-ones |
| Phosphoryl trichloride (POCl₃) | Cyclizing agent | 2-Mercapto-5-benzoylamino-4-hydroxypyrimidine | Oxazolo[5,4-d]pyrimidine system |
This table presents a selection of reagents and catalysts used in the synthesis of the oxazolo[5,4-d]pyrimidine core, based on available research findings. researchgate.netnih.gov
The construction of the oxazolo[5,4-d]pyrimidine ring system has been advanced through the exploration of novel cyclization reactions. A notable example is the DBU-catalyzed heteroannulation, which provides a facile route to new derivatives. researchgate.net This reaction involves the condensation of 5-amino-4-cyano-1,3-oxazoles with isothiocyanates. researchgate.net
Another innovative approach is the development of a consecutive aza-Wittig reaction. researchgate.net This method allows for the efficient, three-component synthesis of 2,5,6-trisubstituted oxazolo[5,4-d]pyrimidin-7(6H)-ones from an oxazolyliminophosphorane, isocyanates, and amines in the presence of a catalytic amount of sodium ethoxide. researchgate.net The synthesis of the oxazolo[5,4-d]pyrimidine scaffold can be initiated from either a functionalized oxazole or a pyrimidine precursor. nih.gov A common strategy utilizes a C(2)-functionalized 5-aminooxazole-4-carbonitrile as a versatile building block, enabling the formation of the pyrimidine ring in a subsequent step. nih.gov For example, reacting 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate yields an intermediate that can be cyclized with an aqueous solution of an amine, such as methylamine, to form the desired oxazolo[5,4-d]pyrimidine. nih.gov
Optimization of Synthetic Yields and Selectivity
The table below details different synthetic routes and their resulting products, showcasing efforts to achieve favorable yields.
| Synthetic Route | Starting Material | Key Reagent/Condition | Product | Reported Yield |
| Two-step synthesis nih.gov | 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | 1. Triethyl orthoformate, reflux; 2. Aqueous methylamine | 7-Amino group replaced with methyl oxazolo[5,4-d]pyrimidine | Moderate (for intermediate) |
| Three-component reaction researchgate.net | Oxazolyliminophosphorane, isocyanates, amines | Catalytic EtONa | 2,5,6-Trisubstituted oxazolo[5,4-d]pyrimidin-7(6H)-ones | Good |
This table illustrates examples of synthetic strategies for the oxazolo[5,4-d]pyrimidine core and the reported efficiency of these methods. researchgate.netnih.gov
Chemical Reactivity and Transformation Mechanisms of Oxazolo 5,4 D Pyrimidin 2 Ol Derivatives
Ring System Modifications and Functional Group Interconversions
The versatility of the oxazolo[5,4-d]pyrimidine (B1261902) core allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. These modifications primarily involve the introduction of various substituents and the interconversion of functional groups at specific positions on the fused ring system.
Introduction of Amino Substituents
The introduction of amino groups, particularly at the 7-position of the oxazolo[5,4-d]pyrimidine ring, is a common strategy in the synthesis of biologically active derivatives. nih.govresearchgate.net These amino-substituted compounds have shown potential as immunosuppressive and anticancer agents. nih.govnih.gov The synthesis of 7-aminooxazolo[5,4-d]pyrimidines often involves the cyclization of a pyrimidine (B1678525) ring onto an existing, appropriately substituted oxazole (B20620) derivative. nih.gov For instance, a series of 7-aminooxazolo[5,4-d]pyrimidines bearing a 5-amino-3-methyl-isoxazol-4-yl substituent at the 2-position has been synthesized to explore their potential immunosuppressive activities. nih.gov
The introduction of various aliphatic amino chains at the 7-position has also been a key focus in the design of novel oxazolo[5,4-d]pyrimidine derivatives with potential anticancer activity. nih.gov These modifications are often guided by the aim of enhancing the compound's interaction with specific biological targets.
Table 1: Examples of Amino-Substituted Oxazolo[5,4-d]pyrimidine Derivatives
| Compound Name | Position of Amino Group | Reference |
| 7-Aminooxazolo[5,4-d]pyrimidines | 7 | nih.gov |
| 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine | 7 | nih.gov |
| 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine | 7 | nih.gov |
Halogenation Reactions at Specific Positions
Halogenation is another important functionalization reaction in the chemistry of oxazolo[5,4-d]pyrimidines. The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the heterocyclic system, providing a handle for further synthetic transformations. For example, the synthesis of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines has been achieved through a copper-catalyzed intramolecular C-O bond formation, starting from ortho-halopyrimidine amides. researchgate.net This methodology allows for the introduction of a variety of substituents at these positions.
While specific examples of direct halogenation on the pre-formed oxazolo[5,4-d]pyrimidin-2-ol are not extensively detailed in the provided search results, the use of halogenated precursors is a key strategy in the synthesis of its derivatives.
Substitution Reactions on the Pyrimidine and Oxazole Moieties
Substitution reactions on both the pyrimidine and oxazole rings of the oxazolo[5,4-d]pyrimidine system are crucial for creating a diverse range of derivatives. The synthesis of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines highlights the ability to introduce different groups onto the heterocyclic core. researchgate.netnih.gov For instance, the development of potent VEGFR-2 inhibitors involved the synthesis of a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines. nih.gov
The synthesis of these compounds often starts from either a functionalized oxazole or a pyrimidine, which is then cyclized to form the fused ring system. nih.gov This approach allows for the incorporation of various substituents on either of the precursor rings, which are then carried through to the final oxazolo[5,4-d]pyrimidine product.
Mechanistic Investigations of Cyclization and Rearrangement Processes
Understanding the mechanisms behind the formation and transformation of the oxazolo[5,4-d]pyrimidine ring system is essential for controlling the synthesis of desired isomers and for predicting the stability of these compounds.
Studies on Privileged Isomer Formation
Theoretical studies have been conducted to understand the preferential formation of certain isomers of oxazolo[5,4-d]pyrimidines. researchgate.net These investigations delve into the thermodynamic aspects of the cyclization process to explain why one isomer is formed in favor of another. This is particularly relevant in the synthesis of 7-aminooxazolo[5,4-d]pyrimidines, where the possibility of forming isomeric structures exists. researchgate.net The planarity of the oxazolo[5,4-d]pyrimidine system, as confirmed by X-ray diffraction analysis, plays a role in its stability and preferred formation. nih.gov
Thermal Rearrangements and Tautomerism
The potential for thermal rearrangements and the existence of tautomeric forms are important considerations in the chemistry of this compound and its derivatives. For instance, oxazolo[5,4-d]pyrimidin-7(6H)-ones can be considered as 9-oxa-guanine analogs, highlighting the potential for keto-enol tautomerism in the pyrimidine ring. researchgate.netsigmaaldrich.com The specific tautomeric form present can significantly influence the compound's chemical reactivity and biological activity. While detailed studies on thermal rearrangements were not prominent in the search results, the tautomeric equilibrium is a fundamental aspect of the chemistry of these heterocyclic systems.
Chemoselective and Regioselective Transformations
The chemical behavior of the oxazolo[5,4-d]pyrimidine scaffold is characterized by the potential for selective reactions at various positions of the fused ring system. The presence of multiple heteroatoms and functional groups allows for targeted modifications, with the outcomes often governed by the interplay of electronic and steric factors. Research in this area has particularly focused on the regioselective synthesis of substituted derivatives, where specific isomers are preferentially formed.
A notable example of regioselective transformation is the synthesis of 7-aminooxazolo[5,4-d]pyrimidines. nih.gov The synthetic route to these compounds involves the cyclization of an oxazole derivative, a process where the formation of the fused pyrimidine ring is directed to a specific orientation. nih.govresearchgate.net Theoretical studies have been conducted to understand the thermodynamic aspects that favor the formation of the 7-amino-substituted isomers over other potential products. nih.gov
The synthesis of a series of 2-(5-amino-3-methyl-isoxazol-4-yl)-7-aminooxazolo[5,4-d]pyrimidines highlights the chemoselectivity of the final cyclization step. nih.gov In this process, an intermediate imidate reacts with various primary aliphatic amines. nih.gov This reaction proceeds via a proposed unstable amidine intermediate which then cyclizes to form the final 7-aminooxazolo[5,4-d]pyrimidine product. nih.gov
Interestingly, the reaction also leads to the formation of N'-cyanooxazolylacetamidine by-products. nih.govnih.gov The formation of these by-products suggests a competing reaction pathway. However, the desired cyclization to the oxazolo[5,4-d]pyrimidine system is the predominant outcome, underscoring the regioselectivity of the transformation. nih.gov It has been proposed that the N'-cyanooxazolylacetamidines could theoretically cyclize to form N-6-substituted-oxazolo[5,4-d]pyrimidin-7-imines, but this is only considered possible when the substituent on the incoming amine allows for it (e.g., R¹ = H). nih.gov
The yields of the final 7-aminooxazolo[5,4-d]pyrimidine derivatives are influenced by the nature of the primary aliphatic amine used in the reaction. nih.gov This variation in yield suggests that the steric and electronic properties of the amine play a role in the efficiency of the nucleophilic addition and subsequent cyclization. nih.gov
| Amine Used | Resulting Derivative | Yield (%) | Reference |
|---|---|---|---|
| Isopropylamine | 7-isopropylamino-2-(5-amino-3-methyl-isoxazol-4-yl)oxazolo[5,4-d]pyrimidine | 9 | nih.gov |
| 3-(N,N-dimethylamino)propylamine | 7-(3-(N,N-dimethylamino)propylamino)-2-(5-amino-3-methyl-isoxazol-4-yl)oxazolo[5,4-d]pyrimidine | 66 | nih.gov |
The structural analysis, including X-ray crystallography of selected derivatives, has confirmed the regioselectivity of the synthesis, showing the amino substituent at the C7 position of the oxazolo[5,4-d]pyrimidine core. nih.gov This empirical evidence, supported by theoretical calculations, provides a clear picture of the privileged formation of these specific isomers. nih.govnih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Comprehensive Spectroscopic Analysis Techniques
A combination of spectroscopic methods is essential for the thorough characterization of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold. mdpi.com These techniques, when used in concert, provide unambiguous evidence for the assigned structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of oxazolo[5,4-d]pyrimidine derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.
1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities, and integration values offer initial clues to the molecular structure.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between different atoms. For instance, in the analysis of novel 7-amino-oxazolo[5,4-d]pyrimidine derivatives, a complete and detailed spectral analysis using 1D and 2D NMR spectroscopy was crucial for characterizing the final compounds and their synthetic intermediates. mdpi.com These advanced NMR methods allow for the unambiguous assignment of all proton and carbon signals, confirming the fusion of the oxazole (B20620) and pyrimidine (B1678525) rings and the positions of various substituents.
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. mdpi.com For oxazolo[5,4-d]pyrimidin-2-ol and its analogs, MS is used to determine the exact mass of the molecule, which in turn helps to confirm its molecular formula.
High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can also offer valuable structural insights, revealing the presence of specific functional groups and substructures within the molecule. For example, the electron ionization mass spectra of various heterocyclic compounds, including those with a pyrimidine core, have been studied to understand their fragmentation behavior. sapub.org
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. mdpi.com By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays characteristic absorption bands corresponding to specific vibrational modes of chemical bonds.
For this compound, IR spectroscopy can confirm the presence of key functional groups such as the C=O (carbonyl) stretching vibration of the pyrimidin-2-ol tautomer, N-H stretching vibrations if the compound exists in an amide form, and C=N and C-O stretching vibrations associated with the fused heterocyclic ring system. The analysis of these characteristic bands provides corroborating evidence for the proposed molecular structure.
X-ray Crystallography for Definitive Structural Confirmation
While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous confirmation of its three-dimensional arrangement in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Methodologies for Purity Assessment and Structural Integrity Validation
Ensuring the purity and structural integrity of a synthesized compound is a critical aspect of chemical research. For oxazolo[5,4-d]pyrimidine derivatives, a combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used method for assessing the purity of a sample. By separating the components of a mixture based on their differential partitioning between a stationary and a mobile phase, HPLC can detect and quantify any impurities present. The use of a diode-array detector (DAD) allows for the simultaneous acquisition of UV-visible spectra, which can help in the identification of the separated components.
In conjunction with HPLC, NMR spectroscopy and mass spectrometry are also used to validate the structural integrity of the main component. By comparing the spectroscopic data of the synthesized compound with the expected data, researchers can confirm that the desired molecule has been formed and that it has not undergone any degradation or rearrangement. The synthesis of new oxazolo[4,5-d]pyrimidine (B6598680) derivatives, for example, involved in silico prediction of their properties and subsequent in vitro evaluation, implicitly requiring pure and structurally validated compounds for reliable biological testing. arkat-usa.org
Theoretical and Computational Chemistry Studies of Oxazolo 5,4 D Pyrimidin 2 Ol
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. While specific studies focusing solely on Oxazolo[5,4-d]pyrimidin-2-ol are limited, research on related derivatives provides a basis for understanding its characteristics.
Electronic Structure Analysis
The electronic structure of the oxazolo[5,4-d]pyrimidine (B1261902) core, a fused heterocyclic system, is of significant interest due to its similarity to natural purine (B94841) bases. nih.gov This structural analogy, where an oxazole (B20620) ring replaces the imidazole (B134444) ring of purine, is a key determinant of its biological activities. nih.gov
X-ray crystallography studies on derivatives have revealed that the oxazolo[5,4-d]pyrimidine system is essentially planar. mdpi.com Analysis of bond lengths within the fused rings indicates a degree of electron delocalization. For instance, in one studied 7-amino-substituted derivative, the C2–C24 bond length was found to be relatively short at 1.426(2) Å, suggesting conjugation between the oxazole and pyrimidine (B1678525) rings. mdpi.com However, variations in bond lengths within the pyrimidine ring, such as the C4–N3a bond (1.322(2) Å) compared to the C5-N4 (1.347(2) Å) and C7–N6 (1.358(2) Å) bonds, suggest a degree of localization of the double bonds. mdpi.com This partial loss of aromaticity in the pyrimidine ring system, influenced by substituents, can have significant implications for the molecule's reactivity and interaction with biological targets. mdpi.com
Conformational Analysis and Stability
In a study of a 7-aminooxazolo[5,4-d]pyrimidine derivative, the orientation of the substituent chain was defined by specific torsion angles, indicating a preferred spatial arrangement. mdpi.com Theoretical calculations on isomeric stability have also been performed. For example, it was found that 7-aminooxazolo[5,4-d]pyrimidines are thermodynamically more stable than their isomeric N′-cyanooxazolylacetamidine counterparts, which was consistent with the experimental observation of the preferential formation of the former. mdpi.com
Molecular Docking Simulations
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique has been extensively applied to oxazolo[5,4-d]pyrimidine derivatives to elucidate their potential as inhibitors of various enzymes, particularly protein kinases involved in cancer progression.
Prediction of Ligand-Receptor Binding Modes at Active Sites
A primary target for oxazolo[5,4-d]pyrimidine derivatives has been the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov Molecular docking studies have consistently shown that the oxazolo[5,4-d]pyrimidine scaffold can effectively fit into the ATP-binding site of the VEGFR-2 kinase domain. nih.govmdpi.com
The binding mode often involves the oxazolo[5,4-d]pyrimidine core acting as a scaffold, with its substituents forming specific interactions with key amino acid residues in the active site. nih.gov For example, in several studies, the oxazolo[5,4-d]pyrimidine moiety has been shown to occupy the hinge region of the kinase, a critical area for ATP binding. nih.gov The specific orientation and interactions can vary depending on the substitution pattern on the core scaffold.
Beyond VEGFR-2, derivatives of oxazolo[5,4-d]pyrimidine have been docked against other biological targets, including Cannabinoid (CB) receptors and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). mdpi.com In the case of CB2 receptors, certain derivatives were identified as potent ligands, with the oxazolo[5,4-d]pyrimidine core acting as a bioisostere of the natural purine ligand. mdpi.com For HGPRT, these compounds were found to be competitive inhibitors, although with weaker affinity compared to purines. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. For oxazolo[5,4-d]pyrimidine derivatives, hydrogen bonding and hydrophobic interactions are crucial for their binding affinity.
In the context of VEGFR-2 inhibition, molecular docking studies have identified key hydrogen bond interactions. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the oxazole ring are common hydrogen bond acceptors. For instance, interactions with the backbone NH groups of hinge region residues like Cys919 and Glu917, as well as with the side chains of residues like Asp1046, have been reported. nih.govmdpi.com
Hydrophobic interactions also play a significant role. The planar surface of the oxazolo[5,4-d]pyrimidine core can engage in π-π stacking and π-alkyl interactions with aromatic and aliphatic residues in the binding pocket, such as Phe1047 and Val848. mdpi.com The substituents on the scaffold further contribute to these hydrophobic interactions, anchoring the ligand within the active site.
Table 1: Predicted Intermolecular Interactions of Oxazolo[5,4-d]pyrimidine Derivatives with VEGFR-2
| Interacting Residue | Type of Interaction | Reference |
| Cys919 | Hydrogen Bond | nih.gov |
| Glu917 | Hydrogen Bond | nih.gov |
| Asp1046 | Hydrogen Bond | nih.gov |
| Phe1047 | π-π Stacking | mdpi.com |
| Val848 | π-Alkyl Interaction | mdpi.com |
| Lys868 | π-Alkyl Interaction | mdpi.com |
| Leu1035 | π-σ Interaction | mdpi.com |
In Silico Prediction of Research-Relevant Molecular Properties
In silico methods are widely used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. These predictions help in prioritizing candidates for synthesis and further experimental evaluation.
Studies on various oxazolo[5,4-d]pyrimidine derivatives have included the in silico prediction of their physicochemical and pharmacokinetic properties. nih.gov These analyses often involve the calculation of parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to assess the "drug-likeness" of the compounds based on established rules like Lipinski's Rule of Five.
For instance, a study on a series of novel oxazolo[5,4-d]pyrimidine derivatives included the prediction of their ADME properties to evaluate their potential as drug candidates. nih.gov While specific data for this compound is not detailed in these studies, the general findings for the scaffold suggest that it possesses a favorable profile for further development, with the potential to be modified to optimize its pharmacokinetic properties.
Table 2: Common In Silico Predicted Properties for Oxazolo[5,4-d]pyrimidine Derivatives
| Property | Predicted Significance | General Finding for Derivatives | Reference |
| Molecular Weight | Adherence to drug-likeness rules | Generally within acceptable ranges | nih.gov |
| logP (Lipophilicity) | Oral bioavailability and membrane permeability | Varies with substitution, can be optimized | nih.gov |
| Topological Polar Surface Area (TPSA) | Cell permeability | Generally favorable for oral absorption | nih.gov |
| Hydrogen Bond Donors/Acceptors | Aqueous solubility and receptor binding | Modifiable through substitution | nih.gov |
| Drug-Likeness | Overall potential as an oral drug | Many derivatives show good potential | nih.gov |
Prediction of Pharmacokinetic Parameters for Research Tool Development (excluding clinical ADME)
In the development of new chemical entities for research purposes, in silico prediction of physicochemical and pharmacokinetic properties is a critical early step. For the oxazolo[5,4-d]pyrimidine scaffold, computational models are employed to forecast parameters that determine a compound's suitability as a laboratory tool, such as its solubility, lipophilicity, and ability to permeate biological membranes. These predictions help in selecting derivatives with the most promising characteristics for further investigation. researchgate.netnih.gov
Studies on various oxazolo[5,4-d]pyrimidine derivatives have utilized computational tools to predict properties that influence their behavior in biological systems. nih.gov For instance, parameters such as lipophilicity (logP), aqueous solubility (logS), and human intestinal absorption (HIA) are commonly calculated. arkat-usa.orgmdpi.com High intestinal absorption is often predicted for this class of compounds, which can be linked to their lipophilicity. arkat-usa.org These theoretical assessments are crucial for designing compounds with appropriate properties for in vitro and ex vivo experimental models. nih.gov While specific data for the parent compound this compound is not extensively detailed, the general findings for its derivatives highlight the utility of these predictive methods.
Table 1: Representative In Silico Pharmacokinetic Parameters for Oxazolo[5,4-d]pyrimidine Derivatives
| Parameter | Predicted Value/Range | Significance in Research Tool Development |
| Molecular Weight (MW) | < 500 g/mol | Influences diffusion and transport across membranes. |
| Lipophilicity (logP) | 1.0 - 3.5 | Affects solubility, membrane permeability, and non-specific binding. |
| Aqueous Solubility (logS) | -3 to -5 | Determines concentration achievable in aqueous buffers for assays. |
| Human Intestinal Absorption (HIA) | > 80% | Predicts passive diffusion across cell membranes in in vitro models. |
| Plasma Protein Binding (PPB) | > 90% | Indicates potential for high binding to proteins in media or serum. mdpi.com |
Thermodynamic Aspects of Compound Formation and Stability
Theoretical research has been conducted to understand the thermodynamic favorability and stability of the oxazolo[5,4-d]pyrimidine core. nih.gov Such studies are essential for explaining why certain isomers are preferentially formed during synthesis. Computational calculations can determine the heat of formation (enthalpy, ΔfH₂₉₈) for different molecular structures. nih.gov
In the synthesis of 7-aminooxazolo[5,4-d]pyrimidines, theoretical predictions of the heats of formation were used to compare the stability of the final product with a potential isomeric by-product, N′-cyanooxazolylacetamidine. The calculations showed that the heat of formation for the oxazolo[5,4-d]pyrimidine structure is significantly lower than that of its isomer. nih.gov This indicates that the oxazolo[5,4-d]pyrimidine system is the more thermodynamically stable product, which explains its privileged formation during the chemical reaction. nih.gov
Table 2: Comparative Thermodynamic Stability of Isomers
| Compound Type | Relative Heat of Formation (ΔfH₂₉₈) | Thermodynamic Stability |
| Oxazolo[5,4-d]pyrimidine | Lower | More Stable nih.gov |
| N′-cyanooxazolylacetamidine | Higher | Less Stable nih.gov |
Topological Index Analysis of Conjugated Systems
Topological indices are numerical descriptors calculated from the molecular graph of a compound that quantify its structural characteristics. frontiersin.org These indices are widely used in quantitative structure-property relationship (QSPR) studies to correlate a molecule's topology with its physicochemical properties and biological activity. The oxazolo[5,4-d]pyrimidine core is an essentially planar, conjugated aromatic system, making it an ideal candidate for topological analysis. nih.gov
While specific topological index analyses for this compound are not prominently featured in the literature, the methodology is broadly applied to heterocyclic systems. Such an analysis involves converting the 2D structure into a numerical value that represents attributes like size, shape, branching, and electronic distribution. These indices can then be used in regression models to predict properties without the need for experimental measurement. frontiersin.org For a conjugated system like this, indices are particularly useful for modeling properties influenced by the π-electron system.
Table 3: Common Topological Indices for Analysis of Conjugated Heterocyclic Systems
| Topological Index | Description | Potential Application for this compound |
| Wiener Index | The sum of distances between all pairs of vertices in the molecular graph. | Correlating with bulk properties like boiling point or surface area. |
| Randić Index | Based on the degree of vertices, reflecting branching and complexity. | Predicting intermolecular interactions and chromatographic retention times. |
| Zagreb Indices (M₁, M₂) | Degree-based indices that account for the connectivity of atoms. | Modeling electronic energy and π-electron distribution. |
| Harmonic Index | A degree-based index used in QSPR studies for various properties. frontiersin.org | Predicting physicochemical properties and potential bioactivity. |
Derivatives and Analogues of Oxazolo 5,4 D Pyrimidin 2 Ol
Synthesis of Substituted Oxazolo[5,4-d]pyrimidine (B1261902) Scaffolds
The construction of the oxazolo[5,4-d]pyrimidine core is generally achieved through two primary synthetic strategies: building the pyrimidine (B1678525) ring onto a pre-existing, functionalized oxazole (B20620), or conversely, forming the oxazole ring from a substituted pyrimidine precursor. nih.govnih.gov The choice of route often depends on the desired substitution pattern and the availability of starting materials.
A prevalent method involves using a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) as a versatile building block. nih.gov This intermediate allows for the subsequent construction of the pyrimidine ring. For instance, a two-step pathway can be employed where the 5-aminooxazole-4-carbonitrile is first reacted with triethyl orthoformate to yield an intermediate imidoester derivative. nih.gov Subsequent ring closure with an amine, such as an aqueous solution of methylamine, affords the final oxazolo[5,4-d]pyrimidine structure. nih.gov Another approach involves the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride (B1173362) (POCl3). nih.gov
Diversity-oriented synthesis aims to generate a wide array of structurally distinct molecules for biological screening. For the oxazolo[5,4-d]pyrimidine scaffold, this is often achieved by introducing various substituents at key positions. A scaffold hopping strategy has been successfully employed to design novel derivatives, such as competitive neutral antagonists for the CB2 cannabinoid receptor. nih.gov
The synthesis can be designed to introduce diversity at specific points. For example, starting from 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile, a range of derivatives can be produced by varying the amine used in the final ring-closure step. nih.gov This allows for the installation of different aliphatic amino chains at the C-7 position, leading to a library of compounds for biological evaluation. nih.gov Similarly, a series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives were synthesized to explore their potential as FGFR1 inhibitors. nih.gov
The chemical properties and biological activity of oxazolo[5,4-d]pyrimidines are heavily influenced by the nature and position of their substituents. The C-2, C-5, and C-7 positions are common sites for modification. nih.govnih.govnih.gov
C-2 Position: This position is often functionalized to influence target binding. For example, introducing a pharmacologically favorable isoxazole (B147169) substituent at position 2 has been a strategy in designing potential anticancer agents. nih.govresearchgate.net In other studies, a 2-(2-chlorophenyl) group was incorporated in the design of selective CB2 receptor antagonists. nih.gov
C-5 Position: Substitution at the C-5 position is also crucial for modulating activity. A methyl group at C-5 was present in a series of potent CB2 ligands. nih.gov In another series, the C-5 and C-7 positions were both substituted with methyl groups to create dione (B5365651) derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies in In Vitro Models
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of oxazolo[5,4-d]pyrimidine derivatives correlates with their biological function. nih.govresearchgate.net These studies provide critical insights for optimizing lead compounds into more potent and selective agents. The scaffold has been extensively explored for its potential as an inhibitor of various protein kinases involved in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1). researchgate.netnih.govnih.gov
Molecular docking and SAR studies have revealed how specific substituents engage with target proteins at the molecular level. For inhibitors of VEGFR-2, derivatives are often designed to bind to the ATP-binding site. nih.govnih.gov Key interactions include the formation of hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Glu885, Glu917, and Cys919. nih.gov
The substituents also contribute to binding through hydrophobic interactions. For instance, various groups on the oxazolo[5,4-d]pyrimidine core can fit into an allosteric pocket formed by hydrophobic amino acids like Leu889, Ile892, Val898, and Ile1044. nih.gov The nature of the substituent at C-7 significantly impacts these interactions. In a series of VEGFR-2 inhibitors, a 3-(N,N-dimethylamino)propyl substituent at C-7 resulted in the most potent compound against the HT29 colon cancer cell line. nih.gov Similarly, for CB2 receptor antagonists, a 2-(2-chlorophenyl) group at C-2 and a 4-ethylpiperazin-1-yl group at C-7 led to nanomolar binding affinity. nih.gov
| Compound ID | C-2 Substituent | C-7 Substituent | Target | Activity (IC50/Ki) | Reference |
| 3g | 5-amino-3-methylisoxazol-4-yl | 3-(N,N-dimethylamino)propyl | HT29 cells | 58.4 µM (CC50) | nih.gov |
| 3b | 2-isoxazole | 6-N-(4-methylbenzyl) | VEGFR-2 | IC50 comparable to Tivozanib (B1683842) | nih.gov |
| 3h | 2-isoxazole | 6-N-(2,4-dimethoxybenzyl) | VEGFR-2 | IC50 comparable to Tivozanib | nih.gov |
| 9n | N/A | N/A | VEGFR-2 | 0.33 µM (IC50) | nih.gov |
| N5g | N/A | N/A | FGFR1 | 37.4% inhibition at 1.0 µM | nih.gov |
| 47 | 2-chlorophenyl | 4-methylpiperazin-1-yl | CB2 Receptor | < 1 µM (Ki) | nih.gov |
| 48 | 2-chlorophenyl | 4-ethylpiperazin-1-yl | CB2 Receptor | Nanomolar range (Ki) | nih.gov |
This table presents a selection of derivatives and their reported biological activities to illustrate structure-activity relationships. N/A indicates the specific substituent was not detailed in the provided search snippets.
The specific placement of substituents on the oxazolo[5,4-d]pyrimidine ring has a profound effect on the resulting biological activity. SAR analysis of FGFR1 inhibitors indicated that derivatives possessing a rigid structure and a greater number of heteroatoms in the side chain exhibited enhanced potency. nih.gov
In a study of VEGFR-2 inhibitors, the substitution pattern at the C-7 position was critical. While a 3-(N,N-dimethylamino)propyl group conferred high potency against primary colon adenocarcinoma cells (HT29), the same series of compounds showed significantly weaker activity against metastatic colon adenocarcinoma cells (LoVo). nih.gov This highlights how positional isomers and substituent placement can lead to differential activity across various cancer cell lines.
Furthermore, studies on related pyrimidine systems have shown that the electronic nature of substituents (electron-donating vs. electron-withdrawing) and their position can influence the fundamental chemical properties of the heterocyclic system, such as the equilibrium between tautomeric forms. beilstein-journals.org These electronic effects directly translate to differences in binding affinity and functional activity. For instance, the introduction of a 6-N-2,4-dimethoxybenzyl group (3h) or a 6-N-4-methylbenzyl group (3b) resulted in effective VEGFR2 inhibitors with cytotoxicity profiles comparable to the approved drug tivozanib in certain cancer cell lines. nih.gov
Design Principles for Modulating Chemical and Biological Properties for Research Tools
The design of oxazolo[5,4-d]pyrimidine derivatives for use as research tools is guided by several key principles aimed at modulating their properties for specific applications. The core strategy often involves bioisosteric replacement, where the scaffold mimics endogenous purines to interact with biological targets. nih.gov
Target-Specific Functionalization : The primary design principle is to tailor the substituents to achieve high affinity and selectivity for a specific biological target. This is exemplified by the development of potent and selective inhibitors for kinases like VEGFR-2 nih.gov and specific G-protein coupled receptors like CB2. nih.gov This involves iterative cycles of synthesis and in vitro testing to refine the SAR.
Scaffold Hopping : This strategy involves replacing a known active core with a novel scaffold, like the oxazolo[5,4-d]pyrimidine system, while retaining or improving biological activity. This was successfully used to develop novel CB2 receptor neutral antagonists from a different chemical series. nih.gov
Modulation of Physicochemical Properties : Substituents are chosen not only for target interaction but also to fine-tune physicochemical properties like solubility, cell permeability, and metabolic stability. The nature of the substituent at the C-7 position, for example, can be systematically varied to modulate these properties. arkat-usa.org
Minimizing Off-Target Effects and Cytotoxicity : A crucial aspect of the design process is to ensure that the developed compounds have minimal toxicity in non-target cells. For example, several potent oxazolo[5,4-d]pyrimidine derivatives were specifically evaluated for their cytotoxicity against healthy human cell lines, such as normal human dermal fibroblasts (NHDF), to identify candidates with a favorable therapeutic window. nih.govnih.govnih.gov Compound 3b , a VEGFR2 inhibitor, was noted for its lack of cytotoxicity against NHDF cells, making it a more promising research tool or therapeutic candidate. nih.gov
By applying these principles, researchers can systematically modify the oxazolo[5,4-d]pyrimidine scaffold to create highly specific and potent molecular probes and potential therapeutic leads for a wide range of biological targets.
Academic Applications and Biological Investigations Strictly in Vitro and Mechanistic
Utilization as Building Blocks in Organic Synthesis
The inherent reactivity and functional group tolerance of the oxazolo[5,4-d]pyrimidin-2-ol core make it a valuable precursor in organic synthesis. Researchers have leveraged this scaffold to construct a variety of more complex chemical entities.
The oxazolo[5,4-d]pyrimidine (B1261902) framework serves as a foundational element for the assembly of intricate heterocyclic systems. nih.gov Synthetic chemists can build upon this core structure, often starting from a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464), which acts as a versatile intermediate for creating a diverse array of oxazolo[5,4-d]pyrimidines. nih.gov This approach allows for the systematic introduction of various substituents at different positions of the heterocyclic system, leading to the generation of libraries of compounds with distinct structural features. nih.govresearchgate.net For example, the synthesis of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines has been reported, demonstrating the utility of this scaffold in creating diverse and complex molecular architectures. nih.gov
Due to its privileged structure and amenability to chemical modification, the oxazolo[5,4-d]pyrimidine moiety is an attractive scaffold for the development of chemical probes. These probes are instrumental in the study of biological systems, allowing for the investigation of specific proteins and signaling pathways. smolecule.com By strategically modifying the core structure, researchers can design molecules with high affinity and selectivity for a particular biological target, thereby facilitating the elucidation of its function in a cellular context.
In Vitro Biological Activity Evaluation as Research Tools
Derivatives of this compound have been the subject of numerous in vitro studies to understand their effects on various enzymes and cellular processes. These investigations are fundamental to identifying potential lead compounds for further, more in-depth research.
The oxazolo[5,4-d]pyrimidine scaffold has been identified as a key pharmacophore in the design of inhibitors for several clinically relevant enzymes. These inhibitors are valuable research tools for studying the roles of these enzymes in cellular signaling.
A significant body of research has focused on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.govnih.gov In one study, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized and evaluated for their inhibitory activity against VEGFR-2. nih.gov The most potent compound from this series, compound 9n , exhibited an IC50 value of 0.33 μM against VEGFR-2 kinase. nih.gov Another investigation into novel oxazolo[5,4-d]pyrimidine derivatives also highlighted their potential as VEGFR-2 inhibitors. nih.govnih.govresearchgate.net
Derivatives of this scaffold have also been explored as inhibitors of other kinases. For instance, 2-aryl oxazolo-pyrimidines have been discovered to be inhibitors of adenosine (B11128) kinase. researchgate.netnih.gov Furthermore, the oxazolo[5,4-d]pyrimidine core has been incorporated into molecules designed to inhibit Aurora A kinase and Janus kinases (JAK1/2). nih.gov The structural similarity of oxazolo[5,4-d]pyrimidines to purine (B94841) bases also suggests their potential as antimetabolites that could interfere with enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in purine metabolism. nih.gov
| Target Enzyme | Compound/Series | Reported IC50/Activity | Reference(s) |
| VEGFR-2 | Compound 9n | 0.33 µM | nih.gov |
| VEGFR-2 | 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | Potent Inhibition | nih.gov |
| Adenosine Kinase | 2-aryl oxazolo-pyrimidines | Potent Inhibition | researchgate.netnih.gov |
| Aurora A kinase | Oxazolo[5,4-d]pyrimidine derivatives | Identified as inhibitors | nih.gov |
| JAK1/2 | Oxazolo[5,4-d]pyrimidine derivatives | Identified as inhibitors | nih.gov |
| HGPRT | Oxazolo[5,4-d]pyrimidine derivatives | Potential as antimetabolites | nih.gov |
Beyond direct enzyme inhibition, oxazolo[5,4-d]pyrimidine derivatives have been investigated for their ability to modulate various cellular pathways in vitro. These studies provide insights into the molecular mechanisms underlying their biological effects.
Several studies have reported the pro-apoptotic activity of certain oxazolo[5,4-d]pyrimidine derivatives in cancer cell lines. nih.govnih.govresearchgate.net For example, some derivatives have been shown to activate the caspase cascade, a key pathway in programmed cell death. nih.gov The inhibition of P-glycoprotein, a transporter protein associated with multidrug resistance in cancer cells, has also been observed with some of these compounds. nih.govresearchgate.net
Furthermore, the anti-angiogenic properties of oxazolo[5,4-d]pyrimidine derivatives have been demonstrated through their ability to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs). nih.govnih.gov One particular derivative, CPU-12, was found to effectively down-regulate the downstream signaling of VEGFR-2, including the phosphorylation of PI3K, ERK1/2, and p38 MAPK. nih.gov There is also evidence to suggest that some derivatives can modulate the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and immune responses.
The cytotoxic effects of oxazolo[5,4-d]pyrimidine derivatives have been evaluated against various human cancer cell lines in vitro, providing a preliminary assessment of their potential as anti-proliferative agents for research purposes. These studies are conducted without any clinical implications.
Novel oxazolo[5,4-d]pyrimidine derivatives have been tested against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). nih.govnih.govresearchgate.net In one such study, compound 3g , which features a 3-(N,N-dimethylamino)propyl substituent, was found to be particularly potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.govnih.gov This was notably more potent than the standard chemotherapeutic agent fluorouracil (CC50 = 381.2 μM) in the same cell line. nih.gov Another compound, 9n , which showed potent VEGFR-2 inhibition, also demonstrated significant growth inhibition of HUVECs with an IC50 value of 0.29 μM. nih.gov Similarly, the derivative CPU-12 inhibited the proliferation of HUVECs with an IC50 value of 9.30 ± 1.24 μM. nih.gov
| Compound/Series | Cell Line(s) | Reported CC50/IC50 | Reference(s) |
| Compound 3g | HT29 (primary colon adenocarcinoma) | 58.4 µM | nih.govnih.gov |
| Compound 9n | HUVEC (human umbilical vein endothelial cells) | 0.29 µM | nih.gov |
| CPU-12 | HUVEC (human umbilical vein endothelial cells) | 9.30 ± 1.24 μM | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma) | Growth inhibition observed | nih.govresearchgate.net |
Antimetabolite Analogues in Biochemical Research
The purine-like structure of oxazolo[5,4-d]pyrimidines has prompted investigation into their potential as antimetabolites. The core idea is that these molecules could mimic natural purines and thereby interfere with the metabolic pathways that utilize them. Research in this area has primarily focused on the synthesis of various derivatives and their subsequent evaluation in biochemical assays.
One of the foundational aspects of this research involves the compound's structural similarity to naturally occurring purines like guanine (B1146940) and hypoxanthine (B114508). This resemblance allows it to be recognized by enzymes involved in purine metabolism. For instance, studies have explored the interaction of oxazolo[5,4-d]pyrimidine derivatives with enzymes such as xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in the catabolism of purines, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. The inhibitory potential of this compound and its analogues against this enzyme is a subject of biochemical investigation.
The mechanism of action as an antimetabolite is hypothesized to occur through competitive inhibition. In this model, the this compound molecule would bind to the active site of a target enzyme, preventing the natural substrate from binding and thus blocking the metabolic pathway. The effectiveness of this inhibition is dependent on the binding affinity of the compound to the enzyme, which is influenced by its molecular structure.
Detailed in vitro studies are crucial to understanding these interactions. Such studies typically involve incubating the purified enzyme with its natural substrate in the presence and absence of the inhibitor. The rate of the enzymatic reaction is then measured to determine the extent of inhibition. Kinetic analyses, such as Lineweaver-Burk plots, can further elucidate the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).
While the conceptual basis for this compound and its derivatives as antimetabolites is established, comprehensive mechanistic studies on the specific compound "this compound" are not extensively detailed in publicly available research. The majority of the literature focuses on the broader class of oxazolo[5,4-d]pyrimidines.
Table 1: Investigated Biochemical Interactions of Oxazolo[5,4-d]pyrimidine Derivatives
| Enzyme Target | Type of Interaction Investigated | Research Focus |
|---|---|---|
| Xanthine Oxidase | Enzyme Inhibition | Evaluation as a potential inhibitor of purine catabolism. |
Role in Materials Science
Currently, there are no established or widely researched applications of "this compound" within the field of materials science. The existing body of scientific literature has not explored the potential of this specific compound for the development of new materials.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Pathways
The synthesis of oxazolo[5,4-d]pyrimidines traditionally follows two main routes: the cyclization of a pyrimidine (B1678525) ring onto a pre-existing, suitably substituted oxazole (B20620), or the cyclization of an oxazole ring onto a pyrimidine derivative. nih.govresearchgate.net However, current research is focused on developing more efficient, high-yield, and versatile synthetic methodologies.
Recent advancements include:
One-Pot Solvothermal Synthesis: A novel, catalyst-free, one-pot solvothermal method has been developed for the simultaneous synthesis of oxazolopyrimidines and dihydropyrimidinones using 1,3-dicarbonyl compounds, aromatic aldehydes, and β-hydroxyethylurea in lactic acid. researchgate.net This method offers high yields and simplifies the reaction process. researchgate.net
Consecutive Aza-Wittig Reaction: A new, efficient synthesis of 2,5,6-trisubstituted oxazolo[5,4-d]pyrimidin-7(6H)-ones has been developed using a sequential three-component reaction of an oxazolyliminophosphorane, isocyanates, and amines in the presence of a catalytic amount of sodium ethoxide. researchgate.net
Acid-Catalyzed Heterocyclization: The use of concentrated sulfuric acid has been shown to effectively catalyze the heterocyclization of propargyloxy-substituted pyrimidines to form novel oxazolo[3,2-c]pyrimidine derivatives. tandfonline.com
These modern synthetic strategies are moving towards greener and more efficient processes, sometimes utilizing solvent-free conditions or microwave irradiation to improve reaction outcomes. tandfonline.com
Advanced Characterization Techniques for Intricate Derivatives
The structural elucidation of newly synthesized oxazolo[5,4-d]pyrimidine (B1261902) derivatives is crucial for understanding their chemical properties and biological activity. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.
Commonly used characterization methods include:
Spectroscopic Analysis: Comprehensive spectral analysis using Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) is standard for determining the structure of new compounds. nih.gov
NOESY Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) has proven particularly useful in distinguishing between isomers, such as 6-N-benzyl-7(6H)-imine and 7-N-benzyl-7-amine, which can be formed during synthesis through processes like the Dimroth rearrangement. nih.gov
These techniques are essential for confirming the identity and purity of intricate derivatives, which is a prerequisite for reliable biological evaluation. nih.govnih.gov
Deeper Mechanistic Understanding of Chemical Transformations and Reaction Kinetics
A thorough understanding of the mechanisms and thermodynamics governing the formation of oxazolo[5,4-d]pyrimidines is vital for optimizing reaction conditions and predicting product outcomes.
Key areas of investigation include:
Thermodynamic Stability: Theoretical calculations, such as determining the heats of formation (enthalpies), have been used to explain the preferential formation of certain isomers. mdpi.com For example, studies have shown that oxazolo[5,4-d]pyrimidines are thermodynamically more stable than their isomeric N′-cyanooxazolyl-acetamidine by-products. mdpi.com
Reaction Pathways: Research has explored the influence of reactant structure on reaction outcomes. For instance, the reaction of certain intermediates with primary aliphatic amines bearing bulky substituents like isopropyl or cyclohexyl can lead to a mixture of products with low yields of the desired oxazolo[5,4-d]pyrimidine. mdpi.com
Dimroth Rearrangement: The Dimroth rearrangement is a notable transformation in pyrimidine chemistry that can lead to the formation of different isomers. semanticscholar.org Understanding the conditions that favor or suppress this rearrangement is crucial for controlling the synthesis of specific derivatives. nih.govsemanticscholar.org
Further kinetic studies are needed to fully elucidate the reaction rates and transition states involved in these complex chemical transformations.
Exploration of New In Vitro Biological Targets and Pathways for Research Probes
Derivatives of oxazolo[5,4-d]pyrimidine are being extensively investigated for their potential to modulate a wide range of biological targets, making them valuable as research probes and potential therapeutic agents. nih.gov
Some of the key biological targets and pathways under investigation include:
Kinase Inhibition: Many derivatives have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling. A significant focus has been on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. nih.govnih.govresearchgate.netnih.gov Some compounds have also been identified as inhibitors of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Aurora A kinase. nih.gov
Anticancer Activity: Beyond kinase inhibition, these compounds have demonstrated cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer. nih.govresearchgate.net The proposed mechanisms of action include the induction of apoptosis, characterized by changes in the levels of proteins like BCL-2 and caspase-3. nih.gov
Cannabinoid Receptor Modulation: Novel oxazolo[5,4-d]pyrimidines have been designed as competitive neutral antagonists for the CB2 cannabinoid receptor, with high selectivity over the CB1 receptor. nih.gov
Antiviral and Immunosuppressive Effects: Some derivatives have shown potential for inhibiting the replication of viruses like human herpes virus type-1 (HHV-1) and for suppressing the proliferation of lymphocytes, suggesting their utility in treating viral infections and autoimmune disorders. nih.gov
The table below summarizes some of the identified biological targets for oxazolo[5,4-d]pyrimidine derivatives.
| Biological Target | Therapeutic Area | Reference |
| VEGFR-2 | Cancer (Anti-angiogenesis) | nih.govresearchgate.netnih.gov |
| Adenosine (B11128) Kinase | Various | nih.gov |
| Aurora A Kinase | Cancer | nih.gov |
| JAK1/JAK2 | Inflammation, Cancer | nih.gov |
| Cannabinoid Receptor 2 (CB2) | Inflammation, Pain | nih.gov |
| EGFR | Cancer | mdpi.com |
These findings highlight the broad therapeutic potential of the oxazolo[5,4-d]pyrimidine scaffold and encourage further exploration of new biological targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govmednexus.org These computational tools are being increasingly integrated into the research of oxazolo[5,4-d]pyrimidine derivatives.
Key applications of AI and ML in this field include:
Virtual Screening and Molecular Docking: In silico analysis, particularly molecular docking, is widely used to predict the binding affinity and interaction modes of newly designed oxazolo[5,4-d]pyrimidine derivatives with their biological targets, such as the ATP-binding site of VEGFR-2. nih.govresearchgate.netresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing. nih.gov
Property Prediction: AI and ML models can predict various physicochemical, pharmacokinetic, and pharmacological properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to assess the "druglikeness" of virtual compounds. nih.govrsc.org
De Novo Drug Design: Deep learning and generative models offer the potential to design entirely new molecules with desired properties, efficiently exploring the vast chemical space to identify novel and potent oxazolo[5,4-d]pyrimidine derivatives. youtube.com
Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms like Random Forest, Support Vector Machines (SVM), and Neural Networks are used to build QSAR models that correlate the structural features of compounds with their biological activities, aiding in the design of more potent analogs. nih.gov
The integration of these computational approaches can significantly reduce the time and cost associated with drug development and improve the success rate of identifying promising lead compounds. nih.govspringernature.com
Sustainable Synthesis Approaches for Oxazolo[5,4-d]pyrimidin-2-ol Derivatives
In line with the growing emphasis on green chemistry, researchers are developing more environmentally benign methods for synthesizing heterocyclic compounds, including oxazolo[5,4-d]pyrimidines. mdpi.com
Sustainable synthesis strategies being explored include:
Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents like lactic acid. researchgate.netmdpi.com
Catalyst-Free Reactions: The development of synthetic routes that proceed efficiently without the need for, often toxic, metal catalysts is a key goal. researchgate.net The one-pot solvothermal synthesis mentioned earlier is a prime example of such an approach. researchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts, such as nanostructured metal oxides, offers advantages like easy separation, recyclability, and reduced waste generation. mdpi.comresearchgate.net
Solvent-Free Conditions: Conducting reactions under solvent-free conditions, often with the aid of microwave irradiation or grinding, minimizes waste and can lead to improved reaction efficiency. tandfonline.commdpi.com
These green and sustainable methodologies are crucial for minimizing the environmental impact of pharmaceutical manufacturing and aligning chemical synthesis with modern principles of sustainability. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing oxazolo[5,4-d]pyrimidin-2-ol derivatives in academic research?
this compound derivatives are typically synthesized via two primary routes:
- Cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines , which involves intramolecular cyclization under acidic or thermal conditions .
- Elaboration of 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazoles , where the oxazole ring is functionalized and fused with a pyrimidine moiety using reagents like isothiocyanates or amidines . These methods allow regioselective modifications at positions 2, 5, and 7 of the heterocyclic core, enabling diversity in derivative design.
Q. How do structural analogs of this compound mimic natural nucleic acid bases?
The oxazolo[5,4-d]pyrimidine scaffold is a 9-oxa-purine analog, where the oxygen atom replaces the N9 nitrogen of purines. This structural mimicry enables interactions with enzymes and receptors that typically bind nucleic acid bases, such as ribosome-inactivating proteins (e.g., ricin) . Modifications at position 2 (e.g., thiourea or sulfonyl groups) enhance binding specificity .
Q. What in vitro assays are used to screen this compound derivatives for anticancer activity?
Standard assays include:
- Cytotoxicity testing against cancer cell lines (e.g., HUVEC, MDA-MB-231) using MTT or SRB assays .
- Kinase inhibition assays (e.g., VEGFR-2, JAK) via enzymatic activity measurements with ATP analogs or fluorescence-based substrates .
- Apoptosis induction analysis using flow cytometry to detect Annexin V/PI staining .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of this compound derivatives?
Key SAR insights include:
- Position 2 modifications : Introduction of aliphatic amino chains or sulfonyl groups enhances VEGFR-2 binding affinity (e.g., compound 128 with IC50 = 0.33 μM) .
- Position 7 substitutions : Amine or chlorine groups improve solubility and pharmacokinetic properties .
- Heterocyclic fusion : Thiazolo or thiadiazole rings at position 5 modulate selectivity for kinases like EGFR or PI3K . Computational tools (e.g., molecular docking) validate binding modes to active sites .
Q. What experimental and computational strategies resolve contradictions in biological activity data among structurally similar derivatives?
- ADME profiling : Predict druglikeness using in silico tools (e.g., SwissADME) to identify outliers in absorption or metabolic stability .
- Kinetic solubility assays : Compare experimental vs. predicted solubility to address discrepancies in cytotoxicity .
- Dose-response validation : Re-test compounds with anomalous IC50 values across multiple cell lines (e.g., HUVEC vs. MCF-7) to rule out cell-specific effects .
Q. How does molecular docking predict the binding mode of this compound derivatives to VEGFR-2?
- Active site mapping : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the oxazole oxygen and VEGFR-2's Lys868 and Asp1046 residues .
- Steric complementarity : Bulky substituents at position 2 (e.g., tert-butoxy groups) occupy hydrophobic pockets, reducing ligand flexibility and improving binding entropy .
- MD simulations : Trajectory analysis (e.g., RMSD, binding free energy) confirms stable ligand-receptor interactions over 100-ns simulations .
Q. What methodologies are used to evaluate the anti-angiogenic effects of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
